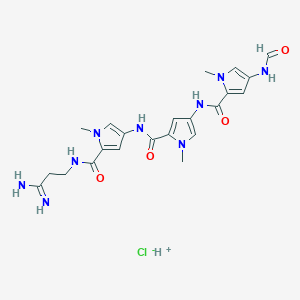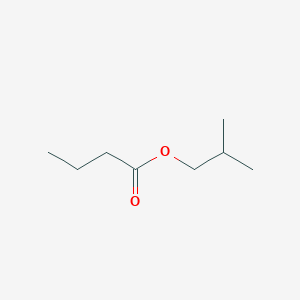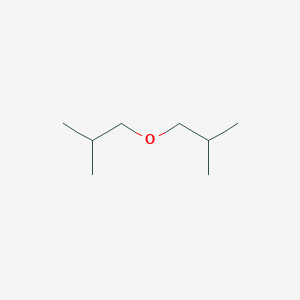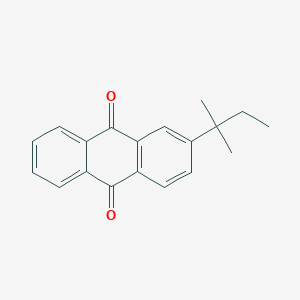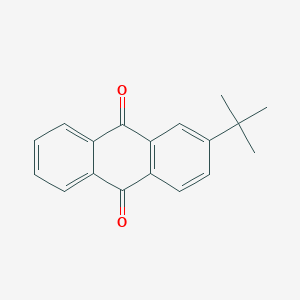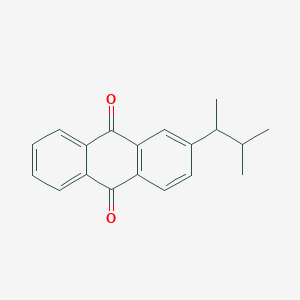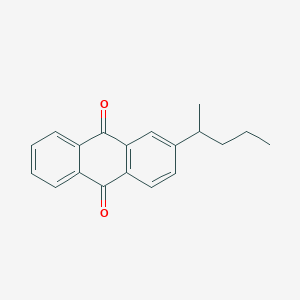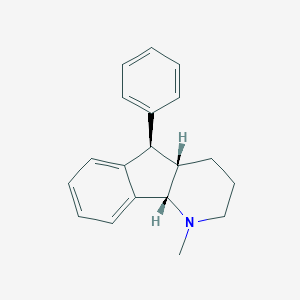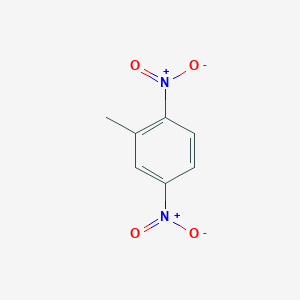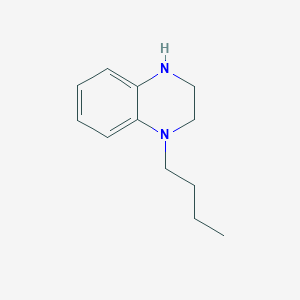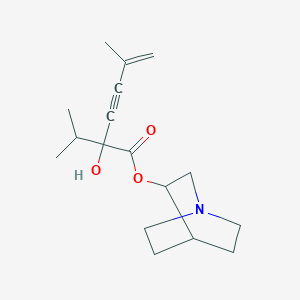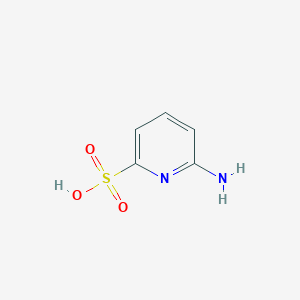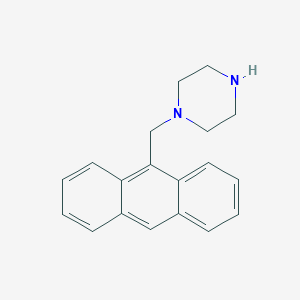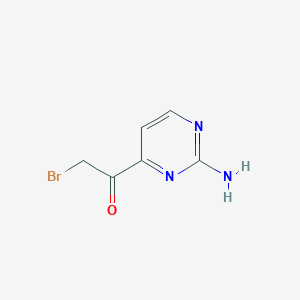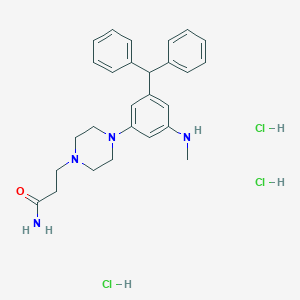
1-Piperazinepropanamide, 4-(diphenylmethyl)-N-(3-(methylamino)phenyl)-, hydrochloride, hydrate (2:6:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinepropanamide, 4-(diphenylmethyl)-N-(3-(methylamino)phenyl)-, hydrochloride, hydrate (2:6:1) is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of pharmacology. This compound is commonly referred to as DPA, and it belongs to the class of amide derivatives. DPA is a white crystalline powder that is soluble in water and ethanol.
Mechanism Of Action
The exact mechanism of action of DPA is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. DPA has also been shown to interact with ion channels and receptors, which may contribute to its biological activity.
Biochemical And Physiological Effects
DPA has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. DPA has also been shown to have analgesic effects by modulating the activity of pain receptors. In addition, DPA has been found to have anticonvulsant effects by modulating the activity of ion channels. DPA has also been shown to have anxiolytic and antidepressant effects by modulating the activity of neurotransmitters.
Advantages And Limitations For Lab Experiments
One of the main advantages of DPA is its wide range of biological activities, which makes it a promising candidate for the development of new drugs. DPA is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of DPA is its potential toxicity, which may limit its use in clinical settings. In addition, further research is needed to fully understand the mechanism of action of DPA and to identify any potential side effects.
Future Directions
There are several future directions for research on DPA. One area of research is the development of new drugs based on the structure of DPA. Another area of research is the identification of new biological activities of DPA. In addition, further research is needed to fully understand the mechanism of action of DPA and to identify any potential side effects. Finally, research is needed to determine the optimal dosage and administration of DPA for therapeutic purposes.
Conclusion:
In conclusion, 1-Piperazinepropanamide, 4-(diphenylmethyl)-N-(3-(methylamino)phenyl)-, hydrochloride, hydrate (2:6:1) is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of pharmacology. DPA has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. DPA has also been shown to have potential applications in the treatment of neuropathic pain, anxiety, and depression. Further research is needed to fully understand the mechanism of action of DPA and to identify any potential side effects.
Synthesis Methods
The synthesis of DPA involves the reaction of piperazine with 3-(methylamino)benzaldehyde to form 4-(diphenylmethyl)-N-(3-(methylamino)phenyl)-piperazine. This intermediate product is then reacted with propanoyl chloride to form 1-Piperazinepropanamide, 4-(diphenylmethyl)-N-(3-(methylamino)phenyl)-. The final step involves the addition of hydrochloric acid and water to form the hydrochloride hydrate salt of DPA. This synthesis method has been optimized to produce high yields of DPA with high purity.
Scientific Research Applications
DPA has been extensively studied for its potential applications in the field of pharmacology. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. DPA has also been shown to have potential applications in the treatment of neuropathic pain, anxiety, and depression. In addition, DPA has been found to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
properties
CAS RN |
107314-69-2 |
|---|---|
Product Name |
1-Piperazinepropanamide, 4-(diphenylmethyl)-N-(3-(methylamino)phenyl)-, hydrochloride, hydrate (2:6:1) |
Molecular Formula |
C27H35Cl3N4O |
Molecular Weight |
537.9 g/mol |
IUPAC Name |
3-[4-[3-benzhydryl-5-(methylamino)phenyl]piperazin-1-yl]propanamide;trihydrochloride |
InChI |
InChI=1S/C27H32N4O.3ClH/c1-29-24-18-23(27(21-8-4-2-5-9-21)22-10-6-3-7-11-22)19-25(20-24)31-16-14-30(15-17-31)13-12-26(28)32;;;/h2-11,18-20,27,29H,12-17H2,1H3,(H2,28,32);3*1H |
InChI Key |
UIJZRNHNWKSYOV-UHFFFAOYSA-N |
SMILES |
CNC1=CC(=CC(=C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N4CCN(CC4)CCC(=O)N.Cl.Cl.Cl |
Canonical SMILES |
CNC1=CC(=CC(=C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N4CCN(CC4)CCC(=O)N.Cl.Cl.Cl |
Other CAS RN |
107314-69-2 |
synonyms |
1-Piperazinepropanamide, 4-(diphenylmethyl)-N-(3-(methylamino)phenyl)- , hydrochloride, hydrate (2:6:1) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



